4-{4-[1-[4-(3,4-Dicyanophenoxy)phenyl]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phenoxy}phthalonitrile
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Overview
Description
4-{4-[1-[4-(3,4-Dicyanophenoxy)phenyl]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phenoxy}phthalonitrile is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[1-[4-(3,4-Dicyanophenoxy)phenyl]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phenoxy}phthalonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dicyanophenol with 4-bromophenyl trifluoromethyl ketone in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF). The reaction mixture is heated under an inert atmosphere, such as argon, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{4-[1-[4-(3,4-Dicyanophenoxy)phenyl]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phenoxy}phthalonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The phenoxy and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
4-{4-[1-[4-(3,4-Dicyanophenoxy)phenyl]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phenoxy}phthalonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{4-[1-[4-(3,4-Dicyanophenoxy)phenyl]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phenoxy}phthalonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[1-[4-(3,4-Dicyanophenoxy)phenyl]-1-methylpropyl]phenoxy}phthalonitrile
- 4-{4-[1-[4-(3,4-Dicyanophenoxy)phenyl]cyclohexyl]phenoxy}phthalonitrile
- 4-{4-[1-[4-(3,4-Dicyanophenoxy)-3-methylphenyl]-1-methylethyl]-2-methylphenoxy}phthalonitrile
Uniqueness
What sets 4-{4-[1-[4-(3,4-Dicyanophenoxy)phenyl]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phenoxy}phthalonitrile apart from similar compounds is its trifluoromethyl groups, which enhance its chemical stability and reactivity. This unique feature makes it particularly valuable in applications requiring high-performance materials and specific biochemical interactions.
Properties
Molecular Formula |
C31H14F6N4O2 |
---|---|
Molecular Weight |
588.5 g/mol |
IUPAC Name |
4-[4-[2-[4-(3,4-dicyanophenoxy)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C31H14F6N4O2/c32-30(33,34)29(31(35,36)37,23-3-9-25(10-4-23)42-27-7-1-19(15-38)21(13-27)17-40)24-5-11-26(12-6-24)43-28-8-2-20(16-39)22(14-28)18-41/h1-14H |
InChI Key |
DUCLZGCWKNRGMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)(C(F)(F)F)C(F)(F)F)OC4=CC(=C(C=C4)C#N)C#N |
Origin of Product |
United States |
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